molecular formula C11H7ClN2 B1276247 4-Chloropyrrolo[1,2-a]quinoxaline CAS No. 6025-69-0

4-Chloropyrrolo[1,2-a]quinoxaline

Cat. No. B1276247
CAS RN: 6025-69-0
M. Wt: 202.64 g/mol
InChI Key: JCMYTAKENOIBNF-UHFFFAOYSA-N
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Description

4-Chloropyrrolo[1,2-a]quinoxaline is an organic compound with the molecular formula C11H7ClN2 and a molecular weight of 202.64 . It is used in the synthesis of other drugs .


Synthesis Analysis

The synthesis of quinoxalines, including 4-Chloropyrrolo[1,2-a]quinoxaline, has been a subject of constant interest due to their valuable characteristics and marked biological activity . Recent advances in the field have focused on transition-metal-free synthesis methods, which are more sustainable and environmentally friendly .


Molecular Structure Analysis

The InChI code for 4-Chloropyrrolo[1,2-a]quinoxaline is 1S/C11H7ClN2/c12-11-10-6-3-7-14 (10)9-5-2-1-4-8 (9)13-11/h1-7H . This compound is a chiral molecule that can be derived from the natural product quinoxaline .

Scientific Research Applications

4-Chloropyrrolo[1,2-a]quinoxaline: A Comprehensive Analysis of Scientific Research Applications

Antiparasitic Agents: 4-Chloropyrrolo[1,2-a]quinoxaline derivatives have been studied for their potential as antiparasitic agents, particularly against maladies such as malaria and Leishmaniasis .

Antifungal Activity: Research has also explored the antifungal properties of these compounds, which could lead to new treatments for fungal infections .

Neurological Receptor Ligands: These derivatives have been applied as ligands of 5-HT3 receptors, which are involved in the modulation of neurotransmission in the central nervous system .

Kinase Inhibition: They have shown promise as inhibitors of human protein kinases like CK2 and AKT kinase, which play roles in cell signaling pathways .

Enzyme Inhibition: Compounds based on 4-Chloropyrrolo[1,2-a]quinoxaline have been used to inhibit enzymes such as RAD51, FAAH, and MAGL, which are involved in DNA repair and fatty acid metabolism .

Protein Tyrosine Phosphatase 1B Inhibition: These compounds have been shown to inhibit protein tyrosine phosphatase 1B, an enzyme implicated in the regulation of insulin signaling .

Analgesic Properties: Some derivatives possess analgesic properties, offering potential for pain management solutions .

Antileukemic and Tuberculostatic Activity: There is evidence to suggest that these compounds may have antileukemic and tuberculostatic activities, providing avenues for cancer and tuberculosis treatment research .

Fluorescent Probes: 4-(2-Arylidenehydrazinyl)pyrrolo-[1,2-a]quinoxalines have been utilized as fluorescent probes in various scientific studies .

Safety and Hazards

When handling 4-Chloropyrrolo[1,2-a]quinoxaline, it is advised to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing . It should also be kept away from heat, sparks, and flame .

properties

IUPAC Name

4-chloropyrrolo[1,2-a]quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2/c12-11-10-6-3-7-14(10)9-5-2-1-4-8(9)13-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCMYTAKENOIBNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C3=CC=CN23)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101300957
Record name 4-Chloropyrrolo[1,2-a]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101300957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6025-69-0
Record name 4-Chloropyrrolo[1,2-a]quinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6025-69-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloropyrrolo[1,2-a]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101300957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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